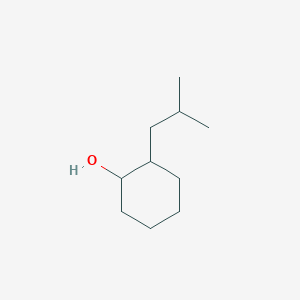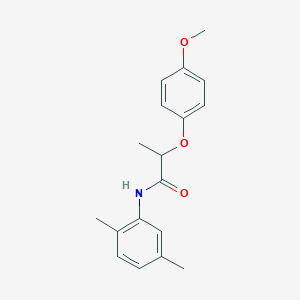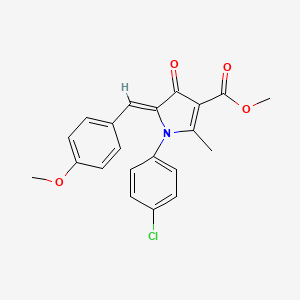
1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol, also known as DPN, is a synthetic compound that is widely used in scientific research. It is a selective agonist for the estrogen receptor beta (ERβ), which is a nuclear hormone receptor that plays a key role in the regulation of gene expression. DPN has been shown to have a number of potential applications in various fields of research, including cancer biology, neurobiology, and cardiovascular research.
作用机制
1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol acts as a selective agonist for the ERβ, which is a member of the nuclear hormone receptor superfamily. Upon binding to ERβ, 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent activation of gene expression. The downstream effects of ERβ activation are complex and vary depending on the cell type and context, but may include regulation of cell proliferation, apoptosis, and differentiation.
Biochemical and Physiological Effects
1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol has been shown to have a number of biochemical and physiological effects in various cell types and tissues. In breast cancer cells, 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol has been shown to inhibit cell growth and induce apoptosis through activation of the ERβ pathway. In neuronal cells, 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol has been shown to enhance cell survival and protect against oxidative stress and inflammation.
实验室实验的优点和局限性
The main advantage of using 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol in lab experiments is its specificity for the ERβ receptor, which allows for targeted activation of this pathway. However, one limitation is that 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol may have off-target effects on other receptors or signaling pathways, which can complicate data interpretation. In addition, the synthesis of 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol can be challenging and time-consuming, which may limit its availability for some research groups.
未来方向
There are a number of potential future directions for research on 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol and its applications. One area of interest is the development of novel 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol analogs with improved pharmacokinetic properties and specificity for ERβ. In addition, further studies are needed to elucidate the downstream effects of ERβ activation in various cell types and tissues, and to identify potential therapeutic targets for diseases such as breast cancer and neurodegenerative disorders. Finally, the use of 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol in combination with other drugs or therapies may hold promise for enhancing treatment efficacy and reducing side effects.
合成方法
The synthesis of 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol involves the reaction of 2-naphthol with N,N-dimethylaminoethyl chloride in the presence of a base catalyst. The resulting product is then purified by column chromatography to obtain pure 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol.
科学研究应用
1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is cancer biology, as ERβ has been shown to have a tumor-suppressive role in breast cancer. 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol has been used to investigate the effects of ERβ activation on breast cancer cell growth and survival, and has shown promising results in preclinical studies.
In addition, 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol has also been studied in the field of neurobiology, as ERβ has been shown to play a role in neuroprotection and neuroinflammation. 1-(dimethylamino)-3-(2-naphthyloxy)-2-propanol has been used to investigate the effects of ERβ activation on neuronal cell survival and function, and has shown potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
属性
IUPAC Name |
1-(dimethylamino)-3-naphthalen-2-yloxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-16(2)10-14(17)11-18-15-8-7-12-5-3-4-6-13(12)9-15/h3-9,14,17H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQQJPWWHGAUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=CC2=CC=CC=C2C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)-3-naphthalen-2-yloxypropan-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride](/img/structure/B5202678.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-furamide](/img/structure/B5202685.png)

![phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate](/img/structure/B5202702.png)
![5-(4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5202710.png)
![{1-[4-(benzyloxy)benzyl]-2-piperidinyl}methanol](/img/structure/B5202721.png)
![(5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine](/img/structure/B5202728.png)


![N-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5202746.png)
![4-benzyl-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5202752.png)
